Dithiothreitol

Catalog No.
S1801357
CAS No.
27565-41-9
M.F
C4H10O2S2
M. Wt
154.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiothreitol

CAS Number

27565-41-9

Product Name

Dithiothreitol

IUPAC Name

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol

Molecular Formula

C4H10O2S2

Molecular Weight

154.3 g/mol

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1

InChI Key

VHJLVAABSRFDPM-IMJSIDKUSA-N

SMILES

C(C(C(CS)O)O)S

Solubility

Freely soluble in water
Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe

Synonyms

Clelands reagent

Canonical SMILES

C(C(C(CS)O)O)S

Isomeric SMILES

C([C@@H]([C@H](CS)O)O)S

Dithiothreitol is an organosulfur compound with the chemical formula C4_4H10_10O2_2S2_2. It is a colorless, water-soluble compound classified as a dithiol and a diol. Commonly referred to as Cleland's reagent, it is primarily used as a reducing agent in biochemical applications, particularly for the reduction of disulfide bonds in proteins. The compound has a redox potential of -0.33 V at pH 7, which facilitates its role in thiol-disulfide exchange reactions. Dithiothreitol exists in a racemic form and has an epimeric counterpart known as dithioerythritol.

DTT's primary mechanism of action involves its reducing ability. Disulfide bonds in proteins play a crucial role in protein structure and function. DTT disrupts these bonds by offering its own thiol groups, leading to the formation of free thiols in the protein. This can alter protein conformation and activity, depending on the specific protein and the location of the disulfide bond [3].

For instance, DTT can be used to unfold proteins for further analysis or to activate enzymes that require free cysteines (amino acids containing thiol groups) in their active sites [6].

DTT is considered a mild irritant and can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed [7]. Safety precautions such as wearing gloves, eye protection, and working in a well-ventilated area are essential when handling DTT [7].

Data source

[7] Sigma-Aldrich safety data sheet for DTT ()

Dithiothreitol functions predominantly as a reducing agent. The reduction of disulfide bonds typically proceeds through two sequential thiol-disulfide exchange reactions. Upon oxidation, dithiothreitol forms a stable six-membered ring with an internal disulfide bond. The compound's reactivity is influenced by pH; it is most effective above pH 7, where it exists predominantly in its thiolate form (-S^{-}). Dithiothreitol can also undergo oxidation when exposed to air, necessitating storage under inert conditions to minimize degradation.

The oxidation process can be catalyzed by transition metals, such as iron, leading to the formation of hydrogen peroxide and other reactive species. This biphasic reaction involves an initial lag phase followed by rapid O2_2 uptake and can induce oxidative damage to biomolecules .

Dithiothreitol can be synthesized through several methods:

  • Reduction of Dithioerythritol: This method involves the reduction of dithioerythritol using reducing agents such as lithium aluminum hydride.
  • Thioketone Reaction: Another approach includes the reaction of thioketones with appropriate alcohols under acidic conditions.
  • Direct Synthesis from Threonine: Dithiothreitol can also be synthesized from threonine derivatives through multi-step organic synthesis protocols.

These methods allow for the production of dithiothreitol in both laboratory and industrial settings.

Dithiothreitol has numerous applications across various fields:

  • Biochemistry: Used extensively for protein denaturation and stabilization during purification processes.
  • Molecular Biology: Employed in polymerase chain reactions and various assays to maintain reduced conditions.
  • Environmental Science: Utilized as a measure of oxidative potential in particulate matter analysis .
  • Pharmaceuticals: Investigated for its potential protective effects against oxidative stress-related diseases.

Studies have shown that dithiothreitol interacts with various redox-active species in biological systems. Its consumption rate is often used as an indicator of oxidative potential, particularly in environmental samples like particulate matter . The presence of transition metals can significantly enhance the oxidation rate of dithiothreitol, leading to the generation of reactive oxygen species that may affect cellular components .

Dithiothreitol shares functional similarities with several other reducing agents, including:

Compound NameChemical FormulaUnique Features
2-MercaptoethanolC2_2H6_6OSSmaller size; commonly used but less effective at reducing buried disulfides.
Tris(2-carboxyethyl)phosphineC6_6H15_15O6_6PMore stable at low pH; slower reduction rate for folded proteins.
DithiobutylamineC4_4H12_12S2_2Similar structure; slightly different reactivity profile compared to dithiothreitol.

Dithiothreitol's unique structure and redox properties make it particularly effective for specific biochemical applications where maintaining a reduced environment is critical.

Physical Description

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White powder with an unpleasant odor; [Alfa Aesar MSDS]
Solid

Color/Form

Needles from ether
Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

154.01222190 g/mol

Monoisotopic Mass

154.01222190 g/mol

Boiling Point

BP: 115-116 °C at 1 mm Hg
Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg

Heavy Atom Count

8

Odor

Characteristic

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, sulfur oxides.
When heated to decomposition it emits toxic fumes of SOx.

Melting Point

42-43 °C
42.50 °C. @ 760.00 mm Hg

UNII

T8ID5YZU6Y

Impurities

Oxidized form: <2.5% (absorbance at 283nm)

Absorption Distribution and Excretion

Two male patients with late stage (uremic) infantile nephropathic cystinosis (INC) were treated by mouth with the reducing agent dithiothreitol (DTT), at doses not exceeding 25 mg/kg body weight three times per day. Three sequential periods of observation were obtained in both patients: on thiol (8.5 months); off thiol (8-9 months); on thiol again (7 months or longer)... Whereas chemical methods are not reliable for detecting and measuring DTT in biologic fluids, preliminary evidence indicates that a silylated derivative of oxidized DTT can be detected in the urine of patients receiving DTT by mouth. This finding suggests that the thiol is absorbed and excreted.

Metabolism Metabolites

Two male patients with late stage (uremic) infantile nephropathic cystinosis (INC) were treated by mouth with the reducing agent dithiothreitol (DTT), at doses not exceeding 25 mg/kg body weight three times per day. Three sequential periods of observation were obtained in both patients: on thiol (8.5 months); off thiol (8-9 months); on thiol again (7 months or longer)... Whereas chemical methods are not reliable for detecting and measuring DTT in biologic fluids, preliminary evidence indicates that a silylated derivative of oxidized DTT can be detected in the urine of patients receiving DTT by mouth. This finding suggests that the thiol is absorbed and excreted.

Wikipedia

Dithiothreitol

General Manufacturing Information

2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-: ACTIVE
DTT-preparation is optically inactive, i.e. it is the D,L-DTT.
1,4-dithiothreitol is commonly known as Cleland's reagent. It confers protection to thiol groups and reduces disulfide bonds in peptides and proteins. It reduces disulfide bonds to sulfhydryl group and is commonly used in receptor studies, to determine the functional importance of disulfide bonds during receptor occupancy and functionality.

Analytic Laboratory Methods

Dithiothreitol (DTT) and other reducing agents are typically used in refolding processes of recombinant human proteins during their purification from inclusion bodies. Due to its toxicity, it is essential to monitor the clearance of DTT throughout the analytical flow from the refolding phase to the final formulated product. Here we report a direct, simple, and fast liquid chromatography method using UV and tandem mass spectrometry (MS/MS) detection for DTT evaluation in complex protein mixtures. In aqueous solution DTT exists as an equilibrium mixture of the oxidized and the reduced form (H(2)DTT --> DTT(ox)) and the quantitation tools should therefore be applicable to both forms in a single step or in multiple steps. Oxidation of DTT with aqueous copper(II) nitrate trihydrate solution was introduced to determine a single oxidized compound, i. e. DTT(ox). Proteins and other components of high molecular masses were separated from DTT(ox) by ultrafiltration. Consequently, efficient separation of the DTT(ox )from other flow-through mixture components (sugars, polymers, salts, protein stabilizers) was achieved on an Atlantis dC(18) column. After chromatographic separation, DTT(ox) was selectively identified by UV absorbance at 285 nm or by selected reaction monitoring, measuring signal transition between m/z 151 --> 105. The method was validated in terms of specificity, accuracy, precision, linearity, and limit of quantification and detection. A reversed-phase HPLC separation method with atmospheric pressure chemical ionization and MS/MS detection in negative ion mode is highlighted as a viable alternative to currently existing quantitation methods involving DTT derivatization and HPLC fluorescence detection. The described approach offers simple, straightforward, selective, and high-throughput DTT quantitation in protein mixtures.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Keep in a dry place.

Interactions

The extensively used thiol antioxidants (dithiothreitol, glutathione, and N-acetylcysteine) in combination with hydroxycobalamine (vitamin B12) gain toxic activity in relation to human lymphocytic leukemia cell line HL60. Combined treatment with thiol and vitamin B12 was followed by early destabilization of lysosomes and apoptotic death of cells. The cytotoxic effect was abolished by caspase inhibitors. An iron-chelating agent deferoxamine partly prevented cell death, while lysosomal protease inhibitor pepstatin produced no protective effect.
Arsenic is naturally occurring toxic metalloid and drinking As2 O3 containing water are recognized to be related to increased risk of neurotoxicity, liver injury, blackfoot disease, hypertension, and cancer. On the contrary, As2 O3 has been an ancient drug used in traditional Chinese medicine with substantial anticancer activities, especially in the treatment of acute promyelocytic leukemia as well as chronic wound healing. However, the cytotoxicity and detail mechanisms of As2 O3 action in solid cancer cells, such as oral cancer cells, are largely unknown. In this study, we have primarily cultured four pairs of tumor and nontumor cells from the oral cancer patients and treated the cells with As2 O3 alone or combined with dithiothreitol (DTT). The results showed that 0.5 uM As2 O3 plus 20 uM DTT caused a significant cell death of oral cancer cells but not the nontumor cells. Also As2 O3 plus DTT upregulated Bax and Bak, downregulated Bcl-2 and p53, caused a loss of mitochondria membrane potential in oral cancer cells. On the other way, As2 O3 also triggered endoplasmic reticulum stress and increased the levels of glucose-regulated protein 78, calpain 1 and 2. Our results suggest that DTT could synergistically enhance the effects of As2 O3 on killing oral cancer cells while nontoxic to the nontumor cells. The combination is promising for clinical practice in oral cancer therapy and worth further investigations.
It has been found previously that vitamin B12b amplifies significantly the cytotoxic effects of ascorbic acid by catalyzing the formation of reactive oxygen species, and the antioxidant dithiothreitol (DTT), in contrast to catalase, does not prevent the cytotoxicity. Therefore, in this study we examined whether B12b is able to enhance the cytotoxicity of DTT. It was revealed that B12b strongly increases the cytotoxic effect of DTT. Vitamin B12b added to DTT catalyzed the generation and drastic accumulation of hydrogen peroxide in culture medium to a concentration of 260 microM within 7 min. The extracellular oxidative burst induced by the combination of B12b and DTT (DTT + B12b) was accompanied by intracellular oxidative stress, the destabilization of lysosomes, and damage to DNA. The accumulation of DNA lesions led to the initiation of apoptotic cell death, including the activation of caspase-3 and the release of cytochrome c. The antioxidants pyruvate and catalase completely prevented the DTT + B12b-induced oxidative stress and cell death. The iron chelators desferrioxamine and phenanthroline prevented the geno- and cytotoxic action of the combination although they did not reduce the exogenous oxidative burst, indicating a key role for intracellular iron in the cytotoxicity of the combination. Thus, vitamin B12b dramatically enhances the cytotoxicity of DTT, catalyzing the generation of hydrogen peroxide and inducing extra- and intracellular oxidative stress, early destabilization of lysosomes, and iron-dependent DNA damage.
Inorganic trivalent arsenicals are vicinal thiol-reacting agents, and dithiothreitol (DTT) is a well-known dithiol agent. Interestingly, both decreasing and increasing effects of DTT on arsenic trioxide-induced apoptosis have been reported. We now provide data to show that, at high concentrations, DTT, dimercaptosuccinic acid (DMSA), and dimercaptopropanesulfonic acid (DMPS) decreased arsenic trioxide-induced apoptosis in NB4 cells, a human promyelocytic leukemia cell line. In contrast, at low concentrations DTT, DMSA, and DMPS increased the arsenic trioxide-induced apoptosis. DTT at a high concentration (3 mM) decreased, whereas at a low concentration (0.1 mM), it increased the cell growth inhibition of arsenic trioxide, methylarsonous acid (MMA(III)), and dimethylarsinous acid (DMA(III)) in NB4 cells. DMSA and DMPS are currently used as antidotes for acute arsenic poisoning. These two dithiol compounds also show an inverse-hormetic effect on arsenic toxicity in terms of DNA damage, micronucleus induction, apoptosis, and colony formation in experiments using human epithelial cell lines derived from arsenic target tissues such as the kidney and bladder. With the oral administration of dithiols, the concentrations of these dithiol compounds in the human body are likely to be low. Therefore, the present results suggest the necessity of reevaluating the therapeutic effect of these dithiol compounds for arsenic poisoning.
For more Interactions (Complete) data for 1,4-Dithiothreitol (7 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: May decompose on exposure to moist air or water. Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Chatterjee et al. Reconstitution of ThiC in thiamine pyrimidine biosynthesis expands the radical SAM superfamily Nature Chemical Biology, doi: 10.1038/nchembio.121, published online 26 October 2008 http://www.nature.com/naturechemicalbiology

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